N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide
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Overview
Description
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with hydroxy and carboximidamide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide typically involves the reaction of 2,6-dimethylpiperidine with hydroxylamine and a suitable carboximidamide precursor . The reaction conditions often require a controlled temperature and pH to ensure the desired product’s formation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.
N-Hydroxy-2,6-dimethylpiperidine: Similar structure but lacks the carboximidamide group, affecting its reactivity and applications.
2,6-Dimethylpiperidine-1-carboximidamide:
Uniqueness
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups on the piperidine ring.
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-6-4-3-5-7(2)11(6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
NZGYUEKEHATAOR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCCC(N1/C(=N/O)/N)C |
Canonical SMILES |
CC1CCCC(N1C(=NO)N)C |
Origin of Product |
United States |
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